![molecular formula C8H13N3O2 B3034076 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1357924-94-7](/img/structure/B3034076.png)
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Vue d'ensemble
Description
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (8-AD) is a cyclic organic compound that has been studied extensively in recent years due to its unique chemical and biological properties. It has been used in a variety of applications, including as a synthetic intermediate in the preparation of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in biochemistry and molecular biology. In addition, 8-AD has been found to possess a range of biochemical and physiological effects, making it a potentially useful tool in laboratory and clinical research.
Applications De Recherche Scientifique
Anticonvulsant Research
A study by Madaiah et al. (2012) focused on the synthesis and evaluation of derivatives of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione for anticonvulsant activity. They found that several compounds exhibited significant protective effects against seizures, comparable to standard anticonvulsant drugs like phenytoin (Madaiah et al., 2012).
Crystal Structure Analysis
Research by Shivachev et al. (2006) and Rohlíček et al. (2010) provided insights into the crystal structure of specific derivatives of this compound. They highlighted the importance of hydrogen bonds and interactions in the formation of these structures (Shivachev et al., 2006); (Rohlíček et al., 2010).
Muscarinic Receptor Research
Tsukamoto et al. (1993) explored the derivatives as potential muscarinic agonists, particularly for their use in treating dementia. They found that certain derivatives exhibited affinity for cortical M1 receptors and reversed memory impairment in animal models (Tsukamoto et al., 1993).
Synthesis and Structural Studies
Pardali et al. (2021) developed a cost-effective synthesis method for a derivative of this compound, demonstrating its potential for large-scale production. They emphasized the pharmacological relevance of these derivatives (Pardali et al., 2021).
Hypoglycemic Activity
Iqbal et al. (2012) investigated the hypoglycemic potential of certain derivatives in animal models. They found that some compounds exhibited significant blood glucose-lowering effects, showing potential for diabetes treatment (Iqbal et al., 2012).
Supramolecular Chemistry
Studies by Graus et al. (2010) and Lazić et al. (2022) explored the supramolecular arrangements of derivatives, providing insights into their molecular interactions and crystal packing preferences (Graus et al., 2010); (Lazić et al., 2022).
Safety and Hazards
Orientations Futures
The future directions for the study of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione could involve further exploration of its potential applications in medicinal chemistry, particularly its anticonvulsant activity . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Analyse Biochimique
Biochemical Properties
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione plays a role in biochemical reactions, particularly in the context of its anticonvulsant activity. It interacts with enzymes and proteins involved in neuronal signaling pathways. For instance, it has been shown to interact with voltage-gated sodium channels, which are critical for the propagation of action potentials in neurons . The nature of these interactions involves the inhibition of sodium channel activity, which helps to stabilize neuronal membranes and prevent excessive neuronal firing.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it influences cell function by modulating ion channel activity, which in turn affects cell signaling pathways and gene expression. This compound has been observed to reduce the frequency and severity of seizures in animal models, indicating its impact on cellular metabolism and neuronal excitability . Additionally, it may influence the expression of genes related to synaptic plasticity and neurotransmitter release.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the voltage-gated sodium channels, inhibiting their activity and thereby reducing neuronal excitability . This inhibition prevents the rapid influx of sodium ions that typically occurs during an action potential, stabilizing the neuronal membrane. Furthermore, this compound may also interact with other ion channels and receptors, contributing to its overall anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods Long-term studies have shown that its anticonvulsant effects can persist, although the efficacy may diminish with prolonged use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces seizure activity without significant adverse effects . At higher doses, toxic effects such as sedation, ataxia, and gastrointestinal disturbances have been observed. There is a threshold dose beyond which the therapeutic benefits are outweighed by the adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and subsequent conjugation of the compound. These metabolic processes result in the formation of various metabolites, some of which may retain pharmacological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the central nervous system, where it accumulates in neuronal tissues. Its localization is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target sites within the brain.
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cytoplasm and membrane compartments . It may also localize to specific organelles involved in ion transport and signaling. Post-translational modifications, such as phosphorylation, may influence its targeting to these compartments, thereby affecting its activity and function.
Propriétés
IUPAC Name |
8-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGQCTGSYGGUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


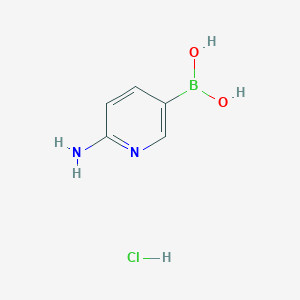
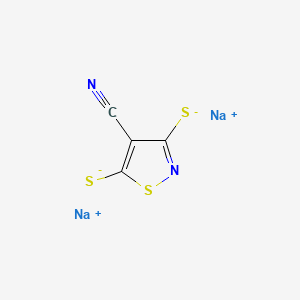
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)
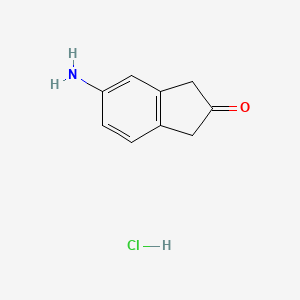
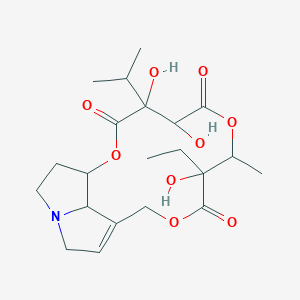
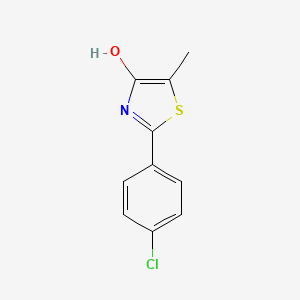
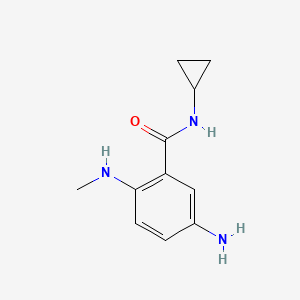
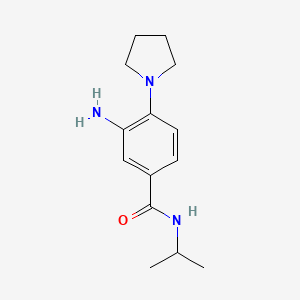

![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)
![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)
![6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3034014.png)
